REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([CH2:15][C:16](O)=[O:17])[CH:11]=[CH:12][C:13]=1[Cl:14]>C(OCC)C>[Cl:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[Cl:14])[CH2:15][CH2:16][OH:17] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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7.79 g
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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435 mL
|
Type
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solvent
|
Smiles
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C(C)OCC
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Name
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|
Quantity
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27.2 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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When the addition
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 12 hours
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Duration
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12 h
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Type
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CUSTOM
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Details
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The reaction was quenched by cautious addition of saturated sodium sulfate aqueous solution (20 mL)
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Type
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FILTRATION
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Details
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the resulting insoluble was then filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(CCO)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |